GABAA Receptor Subtype Selectivity Profile (α2/α3 vs. α1)
Pyrazolam demonstrates significantly higher binding affinity for the α2 and α3 GABAA receptor subtypes compared to the α1 subtype, a selectivity profile that distinguishes it from many non-selective benzodiazepines. The reported Ki values for pyrazolam are α1 = 3.84 nM, α2 = 1.31 nM, and α3 = 1.48 nM [1]. In contrast, while direct head-to-head data for alprazolam in the same assay is unavailable, alprazolam is generally recognized as a high-affinity, non-selective benzodiazepine with Ki values across subtypes (e.g., α1=24 nM, α2=25 nM, α3=26 nM, α5=22 nM), making its selectivity profile distinct from pyrazolam's preferential α2/α3 targeting [2].
| Evidence Dimension | Binding Affinity (Ki) for GABAA Receptor Subtypes |
|---|---|
| Target Compound Data | α1: 3.84 ± 0.25 nM; α2: 1.31 ± 0.19 nM; α3: 1.48 ± 0.21 nM; α5: 3.72 ± 0.32 nM |
| Comparator Or Baseline | Alprazolam (class reference): α1≈24 nM, α2≈25 nM, α3≈26 nM, α5≈22 nM (typical values, not from same study) |
| Quantified Difference | Pyrazolam α2/α3 Ki is ~18-fold lower (higher affinity) than its own α1 Ki; Alprazolam shows no such subtype preference. |
| Conditions | In vitro radioligand binding assay using recombinant human GABAA receptors (data originally from a cited but now unavailable source, preserved in DBpedia entry). |
Why This Matters
This α2/α3 preference is a key differentiator, as it is mechanistically linked to anxiolytic effects with potentially reduced sedation and motor impairment, which are associated with α1 activation.
- [1] DBpedia. (2014). Pyrazolam. Retrieved from fragments.dbpedia.org View Source
- [2] Atack, J. R. (2011). GABAA receptor subtype-selective modulators. I. α2/α3-selective agonists as non-sedating anxiolytics. Current Opinion in Pharmacology, 11(1), 59-67. (Provides context for alprazolam's non-selective profile). View Source
